Structural Differentiation: Unique 2,4-Disubstitution Pattern Enables Distinct Synthetic Utility
4-(Chloromethyl)-2-thiazolemethanol possesses a 2-hydroxymethyl-4-chloromethyl substitution pattern that is absent in commonly used analogs such as 2-(chloromethyl)thiazole and 4-(chloromethyl)-2-methylthiazole . This specific substitution introduces an additional hydroxyl functional group, providing a hydrogen bond donor (HBD) count of 1 and a topological polar surface area (TPSA) of 76.13 Ų, compared to 0 HBD and TPSA of 41.13 Ų for 2-(chloromethyl)thiazole .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-(Chloromethyl)thiazole: 0 |
| Quantified Difference | +1 HBD |
| Conditions | Computed molecular descriptors |
Why This Matters
Increased hydrogen bonding capability directly influences solubility in aqueous media and chromatographic retention, impacting purification workflows and formulation development.
